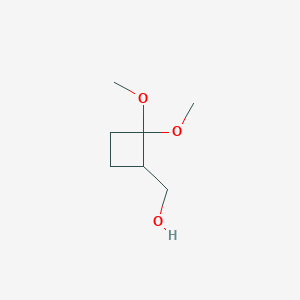

(2,2-Dimethoxycyclobutyl)methanol

Vue d'ensemble

Description

(2,2-Dimethoxycyclobutyl)methanol is a cyclobutylmethanol compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Applications De Recherche Scientifique

Photolysis Reactions in Organic Chemistry :(2,2-Dimethoxycyclobutyl)methanol has been studied in the context of photolysis reactions. For example, Toda et al. (1973) investigated the photolysis of 2,2-dimethoxy-3,4-bis(diphenylmethylene)cyclobutanone and its derivatives in methanol, which resulted in the formation of various compounds including tricyclic compounds and dimethyl cyclobutanedicarboxylate (Toda, Nakaoka, Yuwane, & Todo, 1973).

Methanolysis and Esterification Studies :Research has explored the use of 2,2-dimethoxypropane (closely related to 2,2-Dimethoxycyclobutyl)methanol) in the preparation of methyl esters. This involves the reaction with water in the presence of strong acid to form methanol and acetone, which can act as a water scavenger in esterification of acids with methanol (Radin, Hajra, & Akahori, 1960).

Applications in Chemical Industries :The derivative compounds of 2,2-Dimethoxycyclobutyl)methanol, such as Dimethoxymethane, have wide applications in industries including paints, perfume, pharmacy, and fuel additives. Thavornprasert et al. (2016) discussed the synthesis of Dimethoxymethane from methanol over various catalysts, highlighting its importance in the chemical industry (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).

Reactivity Analysis in Chemical Reactions :The reactivity of methanol dimers, which can be derived from 2,2-Dimethoxycyclobutyl)methanol, in nucleophilic addition reactions was studied by Kozak and Nizel'skii (1990). This research offers insight into the behavior of such compounds in chemical synthesis (Kozak & Nizel'skii, 1990).

Impact on Lipid Dynamics in Biological Studies :Methanol, a derivative of 2,2-Dimethoxycyclobutyl)methanol, is used in biological and synthetic membrane studies. Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, which is crucial for understanding cell survival and protein reconstitution in biomembrane studies (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Catalysis and Chemical Synthesis :The compound is also studied in the context of catalysis and synthesis processes. Fu and Shen (2007) investigated the synthesis of dimethoxymethane from methanol over V2O5/TiO2 catalysts, where the surface acidity played a crucial role (Fu & Shen, 2007).

Methanol Conversion and Hydrocarbon Synthesis :Chang, Lang, and Smith (1977) researched the conversion of methanol to hydrocarbons using zeolite catalysts, demonstrating the versatility of methanol in chemical synthesis (Chang, Lang, & Smith, 1977).

Propriétés

IUPAC Name |

(2,2-dimethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZEZWEJQIBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)

![3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2729596.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2729612.png)